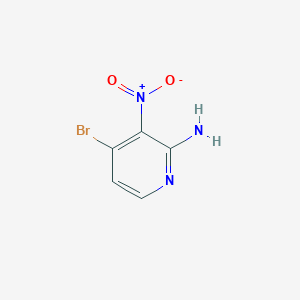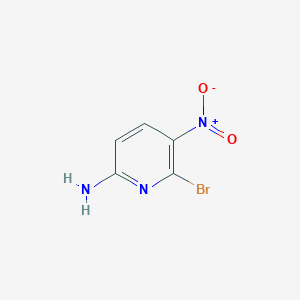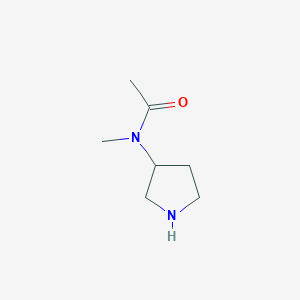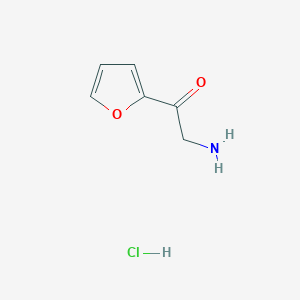
2-Amino-1-(furan-2-YL)ethanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-(furan-2-yl)ethanone hydrochloride, also known as 2-AFE-HCl, is a type of small molecule that can be used in various scientific research applications. It has been used in the synthesis of peptide-based compounds, as well as in the development of new drugs and drug delivery systems. 2-AFE-HCl has also been studied for its potential use in the treatment of certain diseases.
Applications De Recherche Scientifique
Synthesis and Enantioselective Reduction
2-Amino-1-(furan-2-yl)ethanone hydrochloride is used in the synthesis of chiral building blocks, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These compounds are important for asymmetric synthesis, providing high enantiomeric excess (e.e.) up to 88% and yielding both enantiomers of 3,3,3-trifluoroalanine (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Antibacterial and Antifungal Applications
Compounds synthesized from this compound, such as furan nucleus-containing acetyl pyrazoline derivatives, have been evaluated for their antibacterial, antifungal, and antitubercular activities (Bhoot, Khunt, & Parekh, 2011).
Inhibitor Properties for Inflammatory Disorders
Furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, have shown promising VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential for treating inflammatory disorders while mitigating ulcer-inducing side effects of NSAIDs (Lokeshwari et al., 2017).
Photoinduced Oxidative Annulation
1-Aryl-2-(furan-2-yl)ethanone derivatives are used in photoinduced direct oxidative annulation processes, leading to the formation of highly functionalized polyheterocyclic compounds. This method avoids the need for transition metals and oxidants, contributing to greener chemistry approaches (Zhang et al., 2017).
Antimicrobial Susceptibility and Molecular Docking
Pyrazole derivatives synthesized from 1-(furan-2-yl)ethanone have been evaluated for their antimicrobial effects against Staphylococcus aureus and Escherichia coli. Molecular docking studies have been conducted to understand their binding interactions with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Achmatowicz Rearrangement for Pyran Derivatives
This compound has been used in Achmatowicz rearrangement, leading to the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one, showcasing its utility in organic synthesis (Gerçek, 2007).
Dihydroquinolines Synthesis
The compound is used in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, indicating its role in the preparation of novel organic compounds with potential pharmacological applications (Walter, 1994).
Reformatsky Reactions in Aqueous Media
It's involved in Reformatsky reactions with various aldehydes in aqueous media, leading to α,α-difluoro-β-hydroxy ketones, highlighting its versatility in synthetic organic chemistry (Chung, Higashiya, & Welch, 2001).
Corrosion Inhibition
Nitrogenated derivatives of furfural, including this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating its potential in industrial applications (Guimarães et al., 2020).
Multi-component Synthesis
The compound is involved in multi-component synthesis of highly functionalized bifurans and 2-(thiophen-2-yl)furans, showcasing its role in creating complex molecular structures (Sayahi et al., 2015).
Fluoro-Boron Complexes Synthesis
It's utilized in the synthesis of fluoro-boron complexes with potential applications as biocides, indicating its role in the creation of biologically active compounds (Saxena & Singh, 1994).
Antimicrobial and ADME Prediction
Furfuran derivatives of this compound, bearing pyrazole moieties, have been synthesized and shown antimicrobial activity, along with in silico molecular docking and ADME prediction studies (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Mécanisme D'action
Mode of Action
It’s known that many furan derivatives interact with biological systems through various mechanisms, often involving interactions with proteins or enzymes that lead to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-1-(furan-2-YL)ethanone hydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(furan-2-YL)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which are intermediates in the Maillard reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in glycolysis, thereby affecting cellular energy production . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially . At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and the Maillard reaction . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles.
Propriétés
IUPAC Name |
2-amino-1-(furan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEARERKYHKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530040 | |
| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88352-86-7 | |
| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)


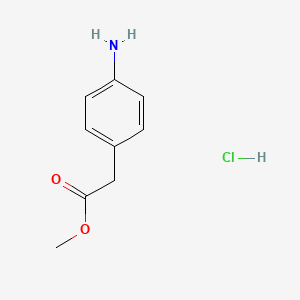

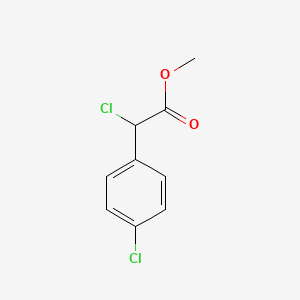

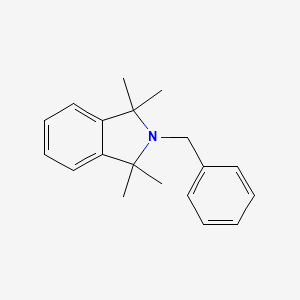
![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)
